- IBX works efficiently under solvent-free conditions in ball milling, RSC Advances, 2014, 4(25), 12834-12839

Cas no 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)

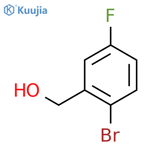

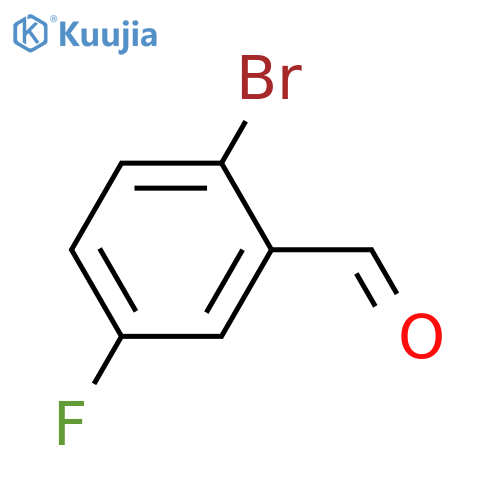

2-Bromo-5-fluorobenzaldehyde structure

Nome del prodotto:2-Bromo-5-fluorobenzaldehyde

2-Bromo-5-fluorobenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Bromo-5-fluorobenzaldehyde

- 3-BROMO-4-FLUOROBENZALDEHYDE

- 2-bromo-5-fluoro-benzaldehyde

- 2-bromo-5-fluorobenzaldhyde

- 2-bromo-5-fluorophenyl carbaldehyde

- 2-bromo-5-flurobenzaldehyde

- 5-FLUORO-2-BROMO BENZALDEHYDE

- Benzaldehyde,2-bromo-5-fluoro

- 2-Bromo-5-fluorobenzaldehyde (ACI)

- 5-Fluoro-2-bromobenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde,98%

- F1905-7205

- 94569-84-3

- SCHEMBL42391

- MFCD00142872

- 2-Bromo-5-fluorobenzaldehyde, 96%

- J-508367

- NS00120707

- SY002530

- AKOS005259261

- Benzaldehyde, 2-bromo-5-fluoro-

- DB-006013

- B2353

- Z1079442476

- DTXCID90329398

- EN300-98702

- AB03821

- PS-8172

- DTXSID40378371

- BCP14475

- CS-W001148

- AC-2292

-

- MDL: MFCD00142872

- Inchi: 1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

- Chiave InChI: CJUCIKJLMFVWIS-UHFFFAOYSA-N

- Sorrisi: O=CC1C(Br)=CC=C(F)C=1

Proprietà calcolate

- Massa esatta: 201.94300

- Massa monoisotopica: 201.943

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 129

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 17.1A^2

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 2.2

Proprietà sperimentali

- Colore/forma: Solido bianco

- Densità: 1.67

- Punto di fusione: 53.0 to 57.0 deg-C

- Punto di ebollizione: 225.8°C at 760 mmHg

- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >

- Indice di rifrazione: 1.584

- Solubilità: Soluble in methanol.

- PSA: 17.07000

- LogP: 2.40070

- Sensibilità: Air Sensitive

- Solubilità: Non determinato

2-Bromo-5-fluorobenzaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

-

Dichiarazione di avvertimento:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle

- Istruzioni di sicurezza: S26-S36/37/39

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:2-8°C

2-Bromo-5-fluorobenzaldehyde Dati doganali

- CODICE SA:2913000090

- Dati doganali:

Codice doganale cinese:

2913000090Panoramica:

291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%

2-Bromo-5-fluorobenzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015848-1g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95% | 1g |

¥28 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25071-25g |

2-Bromo-5-fluorobenzaldehyde, 98% |

94569-84-3 | 98% | 25g |

¥2444.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D405059-1kg |

2-bromo-5-fluorobenzaldehyde |

94569-84-3 | 97% | 1kg |

$1100 | 2024-06-05 | |

| Life Chemicals | F1905-7205-0.25g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Life Chemicals | F1905-7205-1g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-25g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 25g |

¥64.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-500g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 500g |

¥1002.00 | 2024-04-24 | |

| Life Chemicals | F1905-7205-0.5g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| Fluorochem | 013206-10g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 10g |

£18.00 | 2022-03-01 | |

| Chemenu | CM255934-500g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95% | 500g |

$327 | 2021-06-16 |

2-Bromo-5-fluorobenzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide ; 1 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivative tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt

Riferimento

- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ; 10 min, 0 °C; 45 - 60 min, rt

1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

Riferimento

- One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines, Journal of Organic Chemistry, 2018, 83(15), 8026-8035

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 8 h, 60 °C

Riferimento

- Silver-Catalyzed Stereoselective [3+2] Cycloadditions of Cyclopropyl-Indanimines with Carbonyl Compounds, Advanced Synthesis & Catalysis, 2013, 355(8), 1545-1552

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver , Copper , Silica Solvents: Toluene , Water ; 4 h, 120 °C

Riferimento

- Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcohols, New Journal of Chemistry, 2017, 41(22), 13377-13381

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of pyrimidine derivatives as TPH1 inhibitors, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C

Riferimento

- Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Biphenyl , Sodium bicarbonate , Tetrabutylammonium chloride , Tempo , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane , Water ; 48 h, rt

Riferimento

- TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and Air, Chinese Journal of Chemistry, 2014, 32(2), 117-122

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivatives as tryptophan hydroxylase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ; 1 h, 55 °C

Riferimento

- Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydes, Tetrahedron, 2015, 71(38), 6744-6748

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Diaryl macrocycles as modulators of protein kinases and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Triphenylmethanol Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… ; rt → 140 °C; 1 h, 140 °C

Riferimento

- Process for synthesis oxidation of benzyl alcohols with gold catalyst, China, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Riferimento

- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione

Riferimento

- Thermolytic Synthesis of Naphthalenes via Intramolecular Cyclocondensation of o-Phenylallylbenzaldehydes, Synthesis, 2018, 50(17), 3408-3419

2-Bromo-5-fluorobenzaldehyde Raw materials

2-Bromo-5-fluorobenzaldehyde Preparation Products

2-Bromo-5-fluorobenzaldehyde Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Numero d'ordine:sfd340

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32

Prezzo ($):discuss personally

2-Bromo-5-fluorobenzaldehyde Letteratura correlata

-

Antara Garai,Samir Kumar,Woormileela Sinha,Chandra Shekhar Purohit,Ritwick Das,Sanjib Kar RSC Adv. 2015 5 28643

-

Xiaochen Ji,Qiong Liu,Zhongzhen Wang,Pu Wang,Guo-Jun Deng,Huawen Huang Green Chem. 2020 22 8233

-

Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732

-

Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999

-

Monica Dell'Acqua,Valentina Pirovano,Giorgio Confalonieri,Antonio Arcadi,Elisabetta Rossi,Giorgio Abbiati Org. Biomol. Chem. 2014 12 8019

94569-84-3 (2-Bromo-5-fluorobenzaldehyde) Prodotti correlati

- 2680725-73-7(tert-butyl N-{6-chloro-4-(trifluoromethyl)pyridin-2-ylmethyl}carbamate)

- 2172057-57-5(1-benzyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidopyrrolidine-3-carboxylic acid)

- 1807109-63-2(4-(Bromomethyl)-5-(difluoromethyl)-2-methyl-3-nitropyridine)

- 2229452-60-0(2-(3-bromo-5-chlorophenyl)propan-2-yl(methyl)amine)

- 1936177-82-0(5-Chloro-N-phenylpyrazin-2-amine)

- 3433-62-3(3-Penten-2-one,4-(dimethylamino)-)

- 885499-56-9(4-PiperidinaMine, 1-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-)

- 869343-41-9(5-(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 845727-66-4(4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile)

- 1396846-25-5(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-(4-phenylbutan-2-yl)acetamide)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Purezza:99%/99%

Quantità:500g/1kg

Prezzo ($):166.0/290.0